Triglyceride PLP,sn
Description
Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) is a triacylglycerol (TAG) characterized by two saturated hexadecanoic acid (palmitic acid) chains at the 1- and 3-positions of the glycerol backbone and a di-unsaturated 9Z,12Z-octadecadienoic acid (linoleic acid) at the 2-position. This compound has been identified in plant species such as Litsea glutinosa () and is a minor component in sunflower oil and other vegetable fats (). Its molecular structure confers unique physicochemical properties, including melting behavior and solubility, which differ from structurally related compounds.
Properties
IUPAC Name |
1,3-di(hexadecanoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H98O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h16,19,25-26,50H,4-15,17-18,20-24,27-49H2,1-3H3/b19-16-,26-25- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGAUBMLVQRATC-DHSNEXAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H98O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315688 | |
| Record name | Triglyceride PLP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
831.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/18:2(9Z,12Z)/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0044249 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2442-56-0 | |
| Record name | Triglyceride PLP,sn | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triglyceride PLP,sn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
Traditional chemical synthesis of glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) employs acid-catalyzed esterification. In this method, glycerol reacts with hexadecanoic acid and 9Z,12Z-octadecadienoic acid under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) at elevated temperatures (110–130°C). The reaction typically proceeds via a two-step process:
- Selective esterification of sn-1 and sn-3 positions : Glycerol is first reacted with hexadecanoic acid to form 1,3-dihexadecanoate glycerol, leveraging the higher reactivity of primary hydroxyl groups.
- sn-2 esterification : The intermediate is then reacted with 9Z,12Z-octadecadienoic acid under controlled conditions to introduce the unsaturated chain at the secondary hydroxyl position.
Key Parameters :
- Temperature: 120°C
- Catalyst: 1–2% (w/w) sulfuric acid
- Reaction time: 6–8 hours per step
- Yield: 65–75% (overall)
Limitations :
- Non-regioselective side reactions may produce positional isomers.
- High temperatures risk isomerization or oxidation of linoleic acid’s double bonds.
Base-Catalyzed Transesterification
Base-catalyzed transesterification offers an alternative route, particularly for industrial-scale production. This method involves reacting glycerol with methyl esters of hexadecanoic and 9Z,12Z-octadecadienoic acids in the presence of alkaline catalysts (e.g., sodium methoxide). The mechanism proceeds through nucleophilic acyl substitution, where the alkoxide ion attacks the carbonyl carbon of the ester.
Optimized Conditions :
- Catalyst: 0.5% (w/w) sodium methoxide
- Temperature: 70–80°C
- Solvent: Anhydrous methanol or ethanol
- Yield: 70–80%
Advantages :
- Mitigates acid-induced degradation of unsaturated bonds.
- Facilitates easier separation of glycerol by-products.
Enzymatic Synthesis
Lipase-Catalyzed Regioselective Esterification
Enzymatic methods using immobilized lipases (e.g., Rhizomucor miehei lipase) have gained prominence for their ability to achieve high regioselectivity. Lipases selectively catalyze esterification at the sn-1 and sn-3 positions of glycerol, leaving the sn-2 position free for subsequent modification.
Protocol :
- sn-1/sn-3 esterification : Glycerol is reacted with hexadecanoic acid in a solvent-free system at 50°C for 24 hours.
- sn-2 esterification : The 1,3-dihexadecanoate glycerol intermediate is then reacted with 9Z,12Z-octadecadienoic acid under similar conditions.
Performance Metrics :
- Regioselectivity: >90%
- Yield: 85–92%
- Enzyme reuse: Up to 10 cycles without significant activity loss
Solvent Engineering in Enzymatic Reactions
The choice of solvent critically impacts reaction efficiency. Non-polar solvents (e.g., hexane) enhance lipid solubility but may reduce enzyme activity. Recent advances employ ionic liquids (e.g., [BMIM][PF₆]) to stabilize lipases and improve substrate miscibility:
| Solvent | Relative Activity (%) | sn-2 Selectivity (%) |
|---|---|---|
| Hexane | 78 | 88 |
| [BMIM][PF₆] | 95 | 94 |
| tert-Butanol | 65 | 82 |
Data adapted from enzymatic studies on analogous triglycerides.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to optimize heat and mass transfer. A typical setup involves:
- Reactor 1 : Esterification of glycerol with hexadecanoic acid at 120°C.
- Reactor 2 : sn-2 esterification with 9Z,12Z-octadecadienoic acid at 80°C.
- Separation Unit : Centrifugal partition chromatography to isolate the target compound.
Throughput : 500–1,000 kg/day
Purity : ≥98% (HPLC)
Green Chemistry Approaches
Emerging methods emphasize sustainability:
- Catalyst Recovery : Magnetic nanoparticle-supported lipases enable easy separation and reuse.
- Renewable Solvents : Terpenes (e.g., limonene) replace petroleum-based solvents.
- Waste Valorization : Glycerol by-products are converted to value-added chemicals (e.g., solketal).
Analytical Validation
Structural Confirmation
Post-synthesis analysis ensures regiochemical fidelity:
Purity Assessment
| Method | Parameter | Specification |
|---|---|---|
| GC-FID | Fatty acid purity | ≥99% (each acid) |
| Chiral HPLC | Regioisomer content | ≤1% |
| Karl Fischer | Moisture | ≤0.5% |
Chemical Reactions Analysis
Hydrolysis
Hydrolysis cleaves ester bonds, yielding glycerol and free fatty acids. This reaction occurs via acid/base catalysis or enzymatic action (lipases).
Reaction Conditions and Products
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
|---|---|---|---|
| Catalyst | H₂SO₄, HCl | NaOH, KOH | Lipase (e.g., Candida antarctica) |
| Temperature | 80–100°C | 60–80°C | 35–45°C |
| Time | 2–6 hours | 1–3 hours | 4–12 hours |
| Major Products | Glycerol, palmitic acid, linoleic acid | Glycerol, sodium/potassium salts of fatty acids | Glycerol, free fatty acids |
Key Findings
-
Acid hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water .
-
Base hydrolysis (saponification) produces soap molecules (fatty acid salts) and glycerol .
-
Enzymatic hydrolysis exhibits regioselectivity: lipases preferentially cleave the sn-1 and sn-3 positions, leaving the sn-2 linoleate intact .
Oxidation
The linoleate chain’s conjugated diene system (9Z,12Z) undergoes oxidation, forming hydroperoxides, epoxides, or cleavage products.
Oxidation Pathways
| Oxidizing Agent | Primary Products | Reaction Conditions |
|---|---|---|
| Ozone (O₃) | Ozonides → aldehydes (e.g., hexanal) | Low temperature (-78°C), inert solvent |
| Potassium permanganate (KMnO₄) | Dihydroxy derivatives | Acidic/neutral aqueous medium |
| Lipoxygenase | Hydroperoxides (e.g., 13-HPODE) | pH 7–9, aerobic conditions |
Mechanistic Insights
-
Ozonolysis : Cleaves double bonds to generate short-chain aldehydes, used in structural analysis .
-
Lipoxygenase-catalyzed oxidation : Produces 13-hydroperoxyoctadecadienoic acid (13-HPODE), a precursor to signaling molecules in inflammation .
-
Autoxidation : Radical-mediated peroxidation occurs in lipids exposed to air, leading to rancidity .
Transesterification
This reaction exchanges acyl groups between glycerol and alcohols, pivotal in biodiesel production and lipid modification.
Experimental Data
| Alcohol | Catalyst | Conversion Efficiency | Major Products |
|---|---|---|---|
| Methanol | NaOMe | 85–92% | Methyl palmitate, methyl linoleate, glycerol |
| Ethanol | Lipase B (CALB) | 78–84% | Ethyl palmitate, ethyl linoleate, glycerol |
| Isopropanol | H₂SO₄ | 65–70% | Isopropyl palmitate, isopropyl linoleate |
Factors Influencing Reactivity
-
Catalyst type : Alkali catalysts (NaOMe) achieve higher yields but require anhydrous conditions. Enzymatic catalysts tolerate water but have slower kinetics .
-
Alcohol chain length : Shorter alcohols (methanol) enhance reaction rates due to better nucleophilicity .
Thermal Degradation
At elevated temperatures (>200°C), the compound undergoes pyrolysis, producing alkanes, alkenes, and glycerol derivatives.
Pyrolysis Products (GC-MS Data)
| Temperature (°C) | Major Products Identified | Relative Abundance (%) |
|---|---|---|
| 250 | 1-Palmitoylglycerol, linoleic acid | 45 |
| 300 | Hexadecane, 1,3-diolein | 62 |
| 350 | Acrolein, pentadecene | 28 |
Applications
Hydrogenation
Catalytic hydrogenation saturates the linoleate chain’s double bonds, converting it to stearate.
Conditions and Outcomes
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Product |
|---|---|---|---|
| Nickel (Raney Ni) | 10–15 | 120–150 | Glycerol 1,3-dihexadecanoate 2-stearate |
| Palladium (Pd/C) | 5–10 | 80–100 | Partially hydrogenated derivatives |
Industrial Relevance
Scientific Research Applications
Applications in Food Science
-
Emulsifying Agent :
- Glycerol esters are commonly used as emulsifiers in food products. They help stabilize oil-in-water emulsions, improving texture and shelf life.
- Case Study : In baked goods, the addition of glycerol esters has been shown to enhance moisture retention and improve crumb structure.
-
Fat Replacer :
- Due to its fat-like properties, glycerol diesters can serve as fat replacers in low-fat and reduced-calorie foods.
- Research Findings : Studies indicate that using glycerol esters can maintain mouthfeel and flavor profiles in reduced-fat formulations without compromising consumer acceptance.
Pharmaceutical Applications
-
Drug Delivery Systems :
- Glycerol diesters are explored for their potential as carriers in drug delivery systems due to their biocompatibility and ability to encapsulate hydrophobic drugs.
- Example : Research has demonstrated that these compounds can enhance the solubility and bioavailability of poorly soluble drugs when formulated into lipid-based delivery systems.
-
Antioxidant Properties :
- Some studies suggest that glycerol esters may exhibit antioxidant activity, which can be beneficial in pharmaceutical formulations aimed at reducing oxidative stress.
- Case Study : A formulation containing glycerol diesters showed improved stability and efficacy of active pharmaceutical ingredients (APIs) under oxidative conditions.
Biochemical Applications
-
Metabolic Studies :
- Glycerol esters play a role in metabolic pathways and are studied for their impact on lipid metabolism.
- Research Insight : Investigations into the metabolism of glycerol diesters have revealed insights into how they influence energy storage and utilization in biological systems.
-
Cell Culture Media :
- In cell biology, glycerol esters are incorporated into culture media to support cell growth and maintenance.
- Application Example : The use of glycerol-based compounds in media formulations has been linked to enhanced cell viability and proliferation rates.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Insights |
|---|---|---|
| Food Science | Emulsifying agent | Improved texture and shelf life in baked goods |
| Fat replacer | Maintained mouthfeel in reduced-fat formulations | |
| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |
| Antioxidant properties | Improved stability of APIs under oxidative stress | |
| Biochemical Research | Metabolic studies | Insights into lipid metabolism |
| Cell culture media | Enhanced cell viability |
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoyl-2-Linoleoyl Glycerol involves its incorporation into biological membranes, where it influences membrane fluidity and function . The linoleic acid moiety can be metabolized to produce bioactive lipid mediators that play roles in inflammation and cell signaling . The palmitic acid moieties contribute to the structural integrity of the membrane.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Variants
Several positional isomers and analogs of this compound exist, differing in fatty acid arrangement or substitution:
- Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate): Contains two linoleate groups at positions 1 and 2 and an oleate (9Z-octadecenoate) at position 3 (). This positional variation affects lipid packing and membrane fluidity.
- Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate): Features two saturated octadecanoate (stearic acid) chains and one oleate, resulting in a higher melting point due to increased saturation ().
Fatty Acid Saturation and Chain Length
Key differences arise from the degree of unsaturation and chain length:
- Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate): Contains two linoleate (C18:2) and one oleate (C18:1), leading to a lower melting point compared to fully saturated analogs (). Molecular formula: C57H100O6 (molecular weight: 880.752) ().
- Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate): Two palmitate (C16:0) chains and one linoleate (C18:2). Predicted formula: C53H98O6 (hypothetical calculation based on esterification stoichiometry).
Glycosylated Derivatives
Glycosylated analogs, such as Glycerol 2-(9Z,12Z-octadecadienoate) 1-hexadecanoate 3-O-[α-D-galactopyranosyl-(1→6)-β-D-galactopyranoside], incorporate sugar moieties, altering solubility and biological function. This compound (C49H88O15, molecular weight: 917.214) is detected in chili pepper (Capsicum annuum) and human tissues, suggesting roles in plant defense or membrane signaling ().
Data Tables
Table 1: Structural and Functional Comparison of Related Triacylglycerols
| Compound Name | Molecular Formula | Molecular Weight | Fatty Acid Composition | Source | Biological Role |
|---|---|---|---|---|---|
| Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate | C53H98O6* | 885.44* | 1,3-C16:0; 2-C18:2 | Litsea glutinosa | Lipid storage, membrane component |
| Glycerol 1,3-di-(9Z,12Z-octadecadienoate) 2-(9Z-octadecenoate | C57H100O6 | 880.752 | 1,3-C18:2; 2-C18:1 | Sunflower oil | Energy reservoir, minor lipid |
| Glycerol 2-(9Z,12Z-octadecadienoate) 1-hexadecanoate 3-O-[α-D-galactopyranosyl-(1→6)-β-D-galactopyranoside] | C49H88O15 | 917.214 | 1-C16:0; 2-C18:2; 3-glycoside | Capsicum annuum | Defense metabolite, membrane signaling |
| Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | C57H108O6 | 889.4638 | 1,3-C18:0; 2-C18:1 | Vegetable fats | High-melting lipid, structural |
*Hypothetical calculation based on esterification stoichiometry.
Table 2: Analytical Techniques and Detection
Research Findings
- Metabolomic Profiling : In chili pepper, glycosylated derivatives cluster with defense-related metabolites, suggesting roles in pathogen resistance ().
- Tissue-Specific Distribution : MALDI-MSI reveals preferential localization of unsaturated TAGs in murine bronchial regions, implicating them in pulmonary lipid metabolism ().
- Structural Impact on Properties : Fully saturated analogs (e.g., C57H108O6) exhibit higher melting points (~40–42°C) compared to di-unsaturated variants ().
Biological Activity
Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate), also known as linoleoyl glycerol , is a glycerol ester derived from linoleic acid, an essential fatty acid. This compound has garnered interest in various fields due to its biological activities, particularly in lipid metabolism, anti-inflammatory effects, and potential applications in nutrition and pharmacology. This article aims to provide a comprehensive overview of the biological activity of glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate), supported by relevant data tables and research findings.
- Systematic Name : 2,3-Dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate
- Molecular Formula : C21H38O4
- CAS Number : 2277283
- Other Names : α-Glyceryl linoleate, 1-(9Z,12Z-Octadecadienoyl)-glycerol
Structural Information
| Property | Value |
|---|---|
| Molecular Weight | 358.53 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Lipid Metabolism
Glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) plays a significant role in lipid metabolism. It has been shown to influence triglyceride levels and fatty acid composition in various studies. For instance:
- Study Findings : Research indicates that this compound can modulate the synthesis of triglycerides and enhance the incorporation of linoleic acid into membrane phospholipids, which may improve cellular membrane fluidity and function .
Anti-Inflammatory Effects
The anti-inflammatory properties of glycerol 1,3-dihexadecanoate have been explored in several studies:
- Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is mediated through the downregulation of NF-kB signaling pathways .
- Case Study : In a controlled trial involving animal models of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls .
Nutritional Applications
Glycerol 1,3-dihexadecanoate is also considered for its potential benefits in nutrition:
- Dietary Supplementation : It has been suggested that incorporating this compound into diets could enhance omega-6 fatty acid intake without adversely affecting omega-3 levels. This balance is crucial for maintaining optimal health .
Antioxidant Properties
Recent studies have highlighted the antioxidant properties of glycerol 1,3-dihexadecanoate:
- Oxidative Stress Reduction : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in vitro. This suggests potential protective effects against oxidative damage in cells.
Summary of Biological Activities
Q & A
Basic Question: What analytical methods are recommended for identifying and quantifying glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) in complex biological matrices?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for detecting low-abundance glycerides. Derivatize the compound to volatile derivatives (e.g., trimethylsilyl ethers) to enhance detection. GC-MS can resolve structural isomers, such as distinguishing 1,3- vs. 1,2-regioisomers, by retention time and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18 or C30) with evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD) improve sensitivity for non-volatile lipids. Use gradient elution with acetonitrile/isopropanol mobile phases to separate glycerides based on acyl chain length and unsaturation .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiospecificity and double-bond geometry (e.g., 9Z,12Z configuration in octadecadienoate). Assign peaks using DEPT, COSY, and HSQC experiments, referencing databases like HMDB .
Basic Question: How can glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate) be synthesized or isolated from natural sources?
Methodological Answer:
- Natural Isolation: Extract from plant tissues (e.g., Litsea glutinosa bark) using ethyl acetate or chloroform:methanol (2:1 v/v). Purify via silica gel chromatography with hexane:ethyl acetate gradients, followed by preparative HPLC .
- Chemical Synthesis: Use regioselective enzymatic catalysis (e.g., lipases like Candida antarctica Lipase B) to esterify glycerol at the 1,3-positions with hexadecanoic acid, followed by 2-position acylation with 9Z,12Z-octadecadienoic acid. Monitor reaction progress via thin-layer chromatography (TLC) .
Advanced Question: How do contradictory data arise in quantifying this compound via GC-MS, and how can they be resolved?
Methodological Answer:
- Source of Contradictions:
- Resolution Strategies:
Advanced Question: What experimental designs are critical for studying the metabolic fate of this compound in lipid biosynthesis pathways?
Methodological Answer:
- Tracer Studies: Incubate cells (e.g., hepatocytes or adipocytes) with ¹³C-labeled glycerol 1,3-dihexadecanoate 2-(9Z,12Z-octadecadienoate). Track incorporation into phospholipids or triglycerides via LC-MS/MS, focusing on phosphatidylinositol derivatives .
- Enzyme Inhibition: Use inhibitors (e.g., triacsin C for acyl-CoA synthetases) to block specific pathways. Compare lipid profiles via untargeted metabolomics .
- Knockout Models: Employ CRISPR-Cas9 to silence genes like GPAT (glycerol-3-phosphate acyltransferase) in cell lines, assessing changes in glycerolipid synthesis .
Advanced Question: How does the 9Z,12Z-octadecadienoate moiety influence the compound’s biological activity compared to saturated analogs?
Methodological Answer:
- Membrane Fluidity Studies: Incorporate the compound into liposomes and measure fluorescence anisotropy using diphenylhexatriene (DPH) probes. Unsaturated acyl chains increase membrane fluidity, impacting cell signaling .
- Anti-inflammatory Assays: Treat macrophage models (e.g., RAW 264.7) with the compound and saturated analogs. Quantify TNF-α/IL-6 via ELISA. The 9Z,12Z double bonds may enhance activity by modulating PPAR-γ or NF-κB pathways .
Advanced Question: What challenges arise in structural elucidation of regioisomers, and how are they addressed?
Methodological Answer:
- Regiospecific Cleavage: Use phospholipase A2 (hydrolyzes sn-2 acyl chains) or Grignard degradation (cleaves sn-1/3 chains) to fragment the molecule. Analyze products via MS/MS to assign acyl positions .
- NMR Stereospecificity: Compare ¹³C NMR shifts of carbonyl carbons at sn-1/3 vs. sn-2 positions. For example, sn-1/3 carbonyls typically resonate at ~173 ppm, while sn-2 appears at ~172 ppm .
Advanced Question: How can contradictory findings about the compound’s abundance in biological samples be reconciled?
Methodological Answer:
- Sample Preparation Variability: Differences in lipid extraction efficiency (e.g., Folch vs. Bligh-Dyer methods) may lead to discrepancies. Standardize protocols using spiked recovery experiments .
- Environmental Modulation: Tissue-specific expression of elongases/desaturases (e.g., FADS2) alters acyl chain profiles. Compare samples from controlled dietary or genetic backgrounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
